N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-methylisoxazole-3-carboxamide
Description
The compound N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-methylisoxazole-3-carboxamide features a fused [1,2,4]triazolo[4,3-b]pyridazin core, substituted at the 3-position with a 4-methoxyphenyl group. At the 6-position, an ethoxyethyl linker connects the core to a 5-methylisoxazole-3-carboxamide moiety.
Properties
IUPAC Name |
N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4/c1-12-11-15(24-29-12)19(26)20-9-10-28-17-8-7-16-21-22-18(25(16)23-17)13-3-5-14(27-2)6-4-13/h3-8,11H,9-10H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKWBHLDCDNGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-methylisoxazole-3-carboxamide is a novel compound with potential therapeutic applications. Its structure incorporates various pharmacophoric elements that may contribute to its biological activity, particularly in oncology and anti-inflammatory contexts. This article reviews the biological activity of this compound based on available research data.
Chemical Structure
The compound can be represented by the following chemical formula:
- Molecular Formula : C14H15N5O2
- CAS Number : 1204296-37-6
- IUPAC Name : 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethan-1-amine
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. Notably, it has been evaluated for its inhibitory effects on c-Met kinase, a receptor tyrosine kinase implicated in various cancers.
In Vitro Studies
Research has shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These values indicate that the compound possesses potent cytotoxic effects against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells .
The mechanism by which this compound exerts its effects involves:
- Inhibition of c-Met Kinase : The compound shows competitive inhibition of c-Met kinase with an IC50 value of approximately 0.090 μM, which is comparable to established inhibitors like Foretinib .
- Induction of Apoptosis : Studies suggest that the compound may induce late apoptosis in cancer cells and cause G0/G1 phase cell cycle arrest, further confirming its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the triazolo-pyridazine core and the substitution patterns on the phenyl rings significantly influence the biological activity of these compounds. For instance, the presence of a methoxy group on the phenyl ring enhances cytotoxicity and selectivity towards cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study on c-Met Inhibitors : A study involving a series of triazolo-pyridazine derivatives demonstrated that compounds with structural similarities to this compound showed promising results in reducing tumor growth in xenograft models .
- Combination Therapies : Research has explored the use of these compounds in combination with other chemotherapeutics to enhance efficacy and overcome resistance mechanisms commonly seen in cancer treatment .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various pathogens. Research indicates that derivatives similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazole derivatives, revealing minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest strong potential for developing new antimicrobial agents based on this compound's structure .
Anticancer Potential
The triazole ring in the compound has been associated with anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor growth.
Case Study: Cancer Cell Line Studies
In vitro studies on cancer cell lines treated with similar triazole derivatives demonstrated significant reductions in cell viability and increased markers of apoptosis. For instance, compounds related to this structure showed percent growth inhibitions (PGIs) of over 70% against various cancer cell lines, indicating their potential as therapeutic agents .
Anti-inflammatory Effects
Some studies suggest that compounds containing the triazole moiety may exhibit anti-inflammatory properties by modulating inflammatory cytokines involved in chronic inflammation.
Case Study: Inflammation Models
Animal models treated with triazole derivatives demonstrated reduced levels of inflammatory markers compared to control groups. This supports further research into their potential anti-inflammatory capabilities .
Pharmacological Profile
The pharmacological activities associated with N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-methylisoxazole-3-carboxamide include:
- Antimicrobial : Effective against a range of bacteria and fungi.
- Anticancer : Induces apoptosis in cancer cells; inhibits tumor growth.
- Anti-inflammatory : Modulates inflammatory pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
[1,2,4]Triazolo[4,3-b]Pyridazin Derivatives
-
- Core: [1,2,4]Triazolo[4,3-b]pyridazin.
- Substituents: 4-Methoxyphenyl at the 3-position; sulfanyl-acetamide at the 6-position.
- Key Difference : The thioether linkage (C–S–C) in 894049-45-7 may reduce metabolic stability compared to the ether linkage (C–O–C) in the target compound, as thioethers are more susceptible to oxidative degradation .
- Compound 894047-99-5 (): Core: [1,2,4]Triazolo[4,3-b]pyridazin. Substituents: 4-Chlorophenyl at the 3-position; sulfanyl-acetamide at the 6-position. Key Difference: The electron-withdrawing chloro group (vs.
b. Imidazo[2,1-b]Thiazol and Pyrazole Derivatives ():
- Compound i (Imidazo[2,1-b]thiazol core): IC50 = 11.5 ± 0.78 μM against LOX.
- Compound ii (Pyrazole core): IC50 = 1.92 ± 0.01 μM.
- Key Insight : Replacing the triazolo-pyridazin core with pyrazole enhances inhibitory potency, suggesting heterocycle geometry and electronic properties critically influence activity .
Substituent Effects on Bioactivity and Physicochemical Properties
Key Observations:
Methoxy vs.
Linker Chemistry : The ether linkage in the target compound likely improves stability over thioether analogs, which are prone to oxidation .
Isoxazole vs. Acetamide : The 5-methylisoxazole-3-carboxamide moiety may engage in stronger hydrogen bonding compared to acetamide derivatives, improving target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
